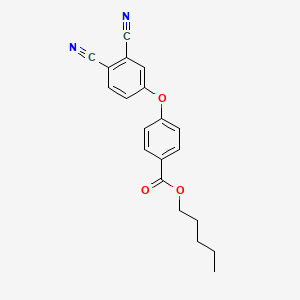

Pentyl 4-(3,4-dicyanophenoxy)benzoate

Description

Pentyl 4-(3,4-dicyanophenoxy)benzoate is an ester derivative of benzoic acid, featuring a pentyl alkyl chain and a phenoxy substituent bearing two cyano groups at the 3- and 4-positions. This structure confers unique electronic and steric properties, distinguishing it from simpler alkyl benzoates. The electron-withdrawing cyano groups likely enhance its stability and influence reactivity, making it a candidate for specialized applications such as coordination chemistry or polymer synthesis .

Properties

CAS No. |

919766-66-8 |

|---|---|

Molecular Formula |

C20H18N2O3 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

pentyl 4-(3,4-dicyanophenoxy)benzoate |

InChI |

InChI=1S/C20H18N2O3/c1-2-3-4-11-24-20(23)15-5-8-18(9-6-15)25-19-10-7-16(13-21)17(12-19)14-22/h5-10,12H,2-4,11H2,1H3 |

InChI Key |

WNHSLTXAQQXLIG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)C1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Alkyl Benzoate Esters

Simpler alkyl benzoates, such as pentyl benzoate (CAS 2049-96-9), share the ester backbone but lack the dicyanophenoxy substituent. Key differences include:

The dicyanophenoxy group increases polarity and may improve binding to biological targets, as seen in zinc phthalocyanine complexes with similar substituents .

Dicyanophenoxy-Substituted Analogs

Compounds like 4-(3,4-dicyanophenoxy)-3-methoxybenzoic acid () and 2-((4-(3,4-dicyanophenoxy)phenyl)diazenyl)benzoic acid () share the dicyanophenoxy motif but differ in functional groups:

- 4-(3,4-Dicyanophenoxy)-3-methoxybenzoic Acid: Integrated into a Zn(II) phthalocyanine complex, this compound demonstrated DNA intercalation via absorption spectra and gel electrophoresis, highlighting the role of dicyanophenoxy groups in enhancing DNA-binding affinity . Compared to Pentyl 4-(3,4-dicyanophenoxy)benzoate, the carboxylic acid group and methoxy substituent may facilitate coordination with metal ions, broadening its utility in photodynamic therapy or catalysis.

- 2-((4-(3,4-Dicyanophenoxy)phenyl)diazenyl)benzoic Acid: Features an azo (-N=N-) linkage, enabling applications in dye chemistry or as a multifunctional monomer. The diazenyl group introduces photochromic properties, absent in the pentyl ester analog .

Functional Analogs: Caffeic Acid and Derivatives

While caffeic acid (3,4-dihydroxybenzeneacrylic acid) lacks ester and cyano groups, its 3,4-dihydroxy substitution pattern provides insights into substituent effects:

The cyano groups in Pentyl 4-(3,4-dicyanophenoxy)benzoate likely reduce solubility in aqueous media compared to caffeic acid but improve thermal stability .

DNA-Binding Properties

Studies on the Zn(II) phthalocyanine complex with a dicyanophenoxy-3-methoxybenzoic acid group revealed intercalative DNA binding, driven by planar aromatic systems and electron-deficient substituents. This suggests that Pentyl 4-(3,4-dicyanophenoxy)benzoate could exhibit similar interactions, warranting further investigation for anticancer or diagnostic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.